An In-depth Technical Guide to 5-Acetyl-2-methylpyridine (CAS: 36357-38-7)
An In-depth Technical Guide to 5-Acetyl-2-methylpyridine (CAS: 36357-38-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Acetyl-2-methylpyridine, a key heterocyclic building block in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, provides experimentally-derived spectroscopic data, and outlines detailed protocols for its synthesis. Furthermore, it explores the applications of this compound, particularly its role as a crucial intermediate in the synthesis of bioactive molecules. While direct biological activity data for 5-Acetyl-2-methylpyridine is limited, its significance in the preparation of pharmacologically active compounds is highlighted.
Chemical and Physical Properties
5-Acetyl-2-methylpyridine, also known as 1-(6-methylpyridin-3-yl)ethanone, is a pale-yellow oil at room temperature.[1] It is a disubstituted pyridine with both an acetyl and a methyl group, which influence its reactivity and provide functional handles for further chemical modifications.[2] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 36357-38-7 | [3] |
| Molecular Formula | C₈H₉NO | [4] |
| Molecular Weight | 135.16 g/mol | [4] |
| Appearance | Pale-Yellow Oil | [3] |
| Boiling Point | 55-56 °C (Oil Pump) | [5] |
| Solubility | Partly miscible with water. Soluble in common organic solvents like ethanol, acetone, and dichloromethane. | [3][6] |
| Storage Temperature | Room temperature | [4] |
Computational Chemistry Data:
| Property | Value | Reference(s) |
| TPSA | 29.96 | [4] |
| LogP | 1.59262 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 1 | [4] |
Spectroscopic Data
Mass Spectrometry
The electron ionization mass spectrum of 5-Acetyl-2-methylpyridine is available through the NIST WebBook.[7] The spectrum provides valuable information for the structural confirmation of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, J = 2.1 Hz, 1H), 7.38 (dd, J = 7.9 Hz, J = 2.1 Hz, 1H), 7.05 (d, J = 7.9 Hz, 1H), 2.58 (q, J = 7.6 Hz, 2H), 2.50 (s, 3H), 1.21 (t, J = 7.6 Hz, 3H).[8]
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¹³C NMR (100 MHz, CDCl₃): δ 155.6, 148.7, 136.3, 136.0, 123.0, 25.8, 24.0, 15.6.[8]
Based on these and other pyridine derivatives, the expected proton and carbon chemical shifts for 5-Acetyl-2-methylpyridine would be in similar regions, with the acetyl group protons appearing as a singlet around 2.6 ppm and the carbonyl carbon resonating significantly downfield.
Synthesis of 5-Acetyl-2-methylpyridine
Two primary synthetic routes for 5-Acetyl-2-methylpyridine are documented: the acetylation of 2-picoline (2-methylpyridine) and the reaction of 5-methylpyridine-2-carbonitrile with a Grignard reagent.
Synthesis via Acetylation of 2-Picoline
This method involves the lithiation of 2-picoline followed by acylation with acetic anhydride.[3]
Experimental Protocol:
-
Lithiation: A solution of 2-picoline in a dry, aprotic solvent such as tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
A strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), is added dropwise to the solution to deprotonate the methyl group, forming 2-picolyl lithium.
-
Acylation: Acetic anhydride is then added to the solution, reacting with the 2-picolyl lithium to form 5-Acetyl-2-methylpyridine.
-
Work-up: The reaction is quenched with a proton source, such as water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Synthesis of 5-Acetyl-2-methylpyridine from 2-Picoline.
Synthesis via Grignard Reaction with 5-Methylpyridine-2-carbonitrile
This approach utilizes the reaction of a Grignard reagent with a nitrile to form a ketone after hydrolysis.
Experimental Protocol:
-
Grignard Reagent Formation: Prepare methylmagnesium bromide by reacting methyl bromide with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.
-
Reaction: A solution of 5-methylpyridine-2-carbonitrile in dry THF is cooled in an ice bath. The prepared methylmagnesium bromide solution is then added dropwise. The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
-
Hydrolysis: The reaction is carefully quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the intermediate imine salt.
-
Work-up: The aqueous layer is neutralized with a base (e.g., NaHCO₃) and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure 5-Acetyl-2-methylpyridine.
Caption: Synthesis via Grignard reaction with 5-Methylpyridine-2-carbonitrile.
Applications in Drug Development and Research
5-Acetyl-2-methylpyridine serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[5]
-
Intermediate for Bioactive Molecules: It is a key precursor in the production of nicotinic acid derivatives and other pharmacologically active compounds.[5]
-
Agrochemicals: The pyridine core of this molecule is utilized in the development of herbicides and insecticides, where it contributes to the biological activity of the final product.[5]
-
Ligand in Catalysis: The functional groups present in 5-Acetyl-2-methylpyridine allow it to act as a ligand in various catalytic reactions, facilitating selective chemical transformations.[5]
While derivatives of 5-Acetyl-2-methylpyridine have shown antimicrobial and antiviral activities, there is a lack of specific studies on the biological effects of the parent compound itself.[1][9][10] Therefore, no specific signaling pathways involving 5-Acetyl-2-methylpyridine can be definitively described at this time. Its primary role in the context of drug discovery appears to be as a versatile building block for the synthesis of more complex and potent drug candidates.
Conclusion
5-Acetyl-2-methylpyridine is a significant heterocyclic compound with established synthetic routes and important applications as a chemical intermediate. This guide has provided a detailed overview of its properties, spectroscopic data, and synthesis protocols to aid researchers and scientists in their work. While its direct biological activity remains an area for future investigation, its role as a foundational molecule in the development of pharmaceuticals and agrochemicals is well-documented. Further research into the pharmacological profile of this compound could reveal novel therapeutic applications.
References
- 1. 5-Acetyl-2-methylpyridine Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]
- 2. 5-Acetyl-2-methylpyridine | 36357-38-7 | Benchchem [benchchem.com]
- 3. 5-ACETYL-2-METHYLPYRIDINE | 36357-38-7 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 5-Acetyl-2-methylpyridine [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Acetyl-2-methylpyridine [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
